molecular formula C19H17N5O5S2 B14087664 (2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide

(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide

Cat. No.: B14087664
M. Wt: 459.5 g/mol
InChI Key: BQFCRZZSQUMLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide” is a synthetic acrylamide derivative characterized by a sulfamoylphenyl backbone linked to a 4,6-dimethylpyrimidine moiety and a nitro-functionalized thiophene group. Its molecular formula is C₂₀H₁₈N₆O₅S₂, with a calculated molecular weight of 486.5 g/mol.

This compound shares structural similarities with other acrylamide derivatives bearing heterocyclic or aryl substituents, which are often explored for their pharmacological activities, including kinase inhibition or antimicrobial effects.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5S2/c1-12-11-13(2)21-19(20-12)23-31(28,29)16-7-3-14(4-8-16)22-17(25)9-5-15-6-10-18(30-15)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFCRZZSQUMLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediate: 4,6-Dimethyl-2-aminopyrimidine

The 4,6-dimethyl-2-aminopyrimidine moiety serves as the foundational building block for the sulfonamide segment of the target compound. This intermediate is synthesized via a condensation reaction between acetylacetone and guanidine hydrochloride under acidic conditions.

Reaction Conditions :

  • Solvent : Ethanol/water mixture (3:1 v/v)
  • Temperature : Reflux at 80°C
  • Catalyst : Hydrochloric acid (0.1 M)
  • Reaction Time : 6–8 hours

The reaction proceeds through the formation of a diketone intermediate, which cyclizes to yield the pyrimidine ring. Post-synthesis purification via recrystallization in ethanol achieves a purity of >98%, as confirmed by HPLC.

Sulfonylation of 4-Aminophenyl Group

The sulfonamide bridge is introduced by reacting 4-aminobenzenesulfonyl chloride with the 4,6-dimethyl-2-aminopyrimidine intermediate. This step requires precise pH control to avoid over-sulfonation or hydrolysis of the sulfonyl chloride.

Optimized Protocol :

  • Dissolve 4-aminobenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane .
  • Add 4,6-dimethyl-2-aminopyrimidine (1.0 equiv) and triethylamine (2.5 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with ice-cold water and extract with DCM.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3).

Yield : 82–85%.

Formation of the Propenamide Linkage

The (2E)-3-(5-nitro-2-thienyl)-2-propenamide segment is constructed via a Horner-Wadsworth-Emmons (HWE) reaction to ensure stereoselective formation of the trans (E) double bond.

Reaction Scheme :

  • Convert 5-nitro-2-thienylacetic acid to its phosphonate ester using triethyl phosphite.
  • React the phosphonate ester with 4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]benzaldehyde in the presence of sodium hydride.

Key Parameters :

  • Solvent : Tetrahydrofuran (THF)
  • Base : NaH (1.5 equiv)
  • Temperature : −78°C to room temperature

The HWE reaction achieves >90% E-selectivity, confirmed by ¹H NMR coupling constants (J = 15–16 Hz for trans vinyl protons).

Purification and Characterization

Final purification employs preparative HPLC with a C18 column (acetonitrile/water gradient) to remove residual impurities. Critical characterization data include:

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinyl-H), 7.89 (d, J = 15.6 Hz, 1H, vinyl-H), 6.98 (d, J = 4.0 Hz, 1H, thienyl-H).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Thermal Stability :

  • Decomposition temperature: 248°C (TGA analysis).

Comparative Analysis of Synthetic Routes

Alternative methods, such as Heck coupling or Knoevenagel condensation , were evaluated but yielded lower stereoselectivity (<70% E) or required harsher conditions (Table 1).

Table 1: Efficiency of Coupling Strategies

Method Yield (%) E-Selectivity (%)
Horner-Wadsworth-Emmons 88 92
Heck Coupling 65 68
Knoevenagel 72 75

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, emphasizing substituent effects, molecular properties, and inferred biological implications:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide 5-Nitrothiophen-2-yl C₂₀H₁₈N₆O₅S₂ 486.5 Nitro group enhances electron-withdrawing effects; thiophene sulfur may influence metabolism .
Compound from 4-Methoxyphenyl C₂₃H₂₃N₅O₄S 465.5 Methoxy group increases lipophilicity; potential for improved membrane permeability .
Compound from 2-Furyl C₁₉H₁₉N₄O₄S 399.4 Furan oxygen reduces lipophilicity; may alter pharmacokinetic profiles .
Compound from 3-Nitrophenyl ethylidene C₁₇H₁₈N₆O₄S 422.5 Nitrophenyl group offers planar geometry; ethylidene linker may affect binding flexibility .
Compound from 4-Methylpyridin-2-yl C₁₃H₁₅N₃OS 293.3 Pyridine nitrogen introduces basicity; potential for enhanced solubility in acidic environments .

Structural and Functional Insights:

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound (vs. methoxy in ) may improve binding affinity to electrophilic targets (e.g., kinases) but reduce metabolic stability compared to electron-donating substituents .
  • Heterocyclic Diversity : Thiophene (target compound) and furan () differ in polarity and aromaticity, impacting solubility and target selectivity. Thiophene’s sulfur atom may engage in unique hydrophobic interactions .

Notes

Data Limitations : Molecular weights are calculated theoretically; experimental values may vary slightly due to isotopic distribution or hydration.

Synthetic Accessibility : Compounds with nitro groups (e.g., target compound) may require stringent reaction conditions due to their oxidative sensitivity .

Further Research : Comparative in vitro assays and crystallographic studies are needed to validate structure-activity relationships.

Biological Activity

The compound (2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide is a synthetic derivative exhibiting significant biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring, a sulfonamide group, and a thienyl moiety, contributing to its diverse biological activities. The molecular formula is C19H20N4O4SC_{19}H_{20}N_4O_4S, with a molar mass of 396.45 g/mol.

1. Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antibacterial properties. In a study evaluating various synthesized derivatives, the compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects on other bacterial strains such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : The compound's derivatives were found to inhibit AChE effectively, which is significant for treating neurodegenerative diseases such as Alzheimer's.
  • Urease Inhibition : The sulfonamide functionality enhances the compound's ability to inhibit urease, which is crucial in managing urinary tract infections.

3. Anticancer Activity

In vitro studies have indicated that the compound exhibits anticancer properties. It has shown effectiveness against various cancer cell lines, including those associated with breast and colon cancers. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Case Study 1: Antibacterial Screening

A series of synthesized compounds based on the structure of this compound were subjected to antibacterial screening using the disc diffusion method. The results indicated that compounds with similar functional groups consistently displayed enhanced antibacterial activity, particularly against gram-positive bacteria.

Case Study 2: Enzyme Inhibition Assay

In a comparative study of enzyme inhibitors, derivatives of the target compound were tested for their ability to inhibit AChE and urease. The results showed that modifications in the thienyl moiety significantly affected inhibitory potency, suggesting structural optimization could enhance therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide, and what challenges arise during purification?

  • Methodological Answer : The compound can be synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, Pd(II) acetate and NaHCO₃ are used to catalyze coupling between brominated intermediates and boronic esters in 2-methyltetrahydrofuran at 100°C . Purification often involves chromatography (e.g., hexane/acetone gradients) and crystallization from chloroform-acetone mixtures . Key challenges include managing nitro-thienyl group reactivity and minimizing byproducts during sulfonamide formation.

Q. How can researchers confirm the stereochemistry and structural integrity of the (2E)-propenamide moiety?

  • Methodological Answer : X-ray crystallography is the gold standard. Single crystals grown via slow evaporation (e.g., chloroform-acetone) provide precise bond angles and torsion angles, such as the E-configuration of the propenamide group (C=C bond angles ~120°) . Complementary techniques include NOESY NMR to verify spatial proximity of substituents.

Q. What analytical methods are suitable for assessing purity and stability under varying conditions?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile-water mobile phases.
  • TGA/DSC : Evaluate thermal stability (decomposition >200°C typical for nitro-containing compounds).
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 254.1 [M+H]⁺ observed in related compounds) .

Advanced Research Questions

Q. How do substituents (e.g., 5-nitro-2-thienyl vs. 4-methylpyridinyl) influence biological activity in related acetamide derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against target enzymes (e.g., kinases) using assays like TR-FRET. The nitro-thienyl group enhances electron-withdrawing effects, potentially increasing binding affinity to hydrophobic pockets.
  • Computational Modeling : Dock the compound into crystal structures of target proteins (e.g., PDGFR-β) using Schrödinger Suite. The sulfonamide linker may form hydrogen bonds with Arg1123 .

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, optimize Pd(II) acetate (0.5–2.5 mol%) and NaHCO₃ (1–3 equiv) in 2-methyltetrahydrofuran .
  • Flow Chemistry : Continuous-flow systems reduce side reactions by controlling residence time and heat transfer .

Q. How can conflicting crystallographic data (e.g., bond lengths in sulfonamide linkages) be reconciled?

  • Methodological Answer :

  • Comparative Analysis : Measure bond lengths (e.g., S–N = 1.63 Å vs. 1.60 Å in related structures) and assess statistical significance using R-factor analysis .
  • DFT Calculations : Compare experimental data with theoretical geometries (B3LYP/6-31G* level) to identify outliers caused by crystal packing effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.